molecular formula C12H21N B1595499 2-(Adamantan-2-yl)ethanamine CAS No. 59807-53-3

2-(Adamantan-2-yl)ethanamine

Cat. No. B1595499
CAS RN: 59807-53-3
M. Wt: 179.3 g/mol
InChI Key: QQIDWRBNXQXUMI-UHFFFAOYSA-N
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Description

2-(Adamantan-2-yl)ethanamine, also known as 2-(2-adamantyl)ethanamine, is a chemical compound with the molecular formula C12H21N . It is also referred to by other names such as 2-(2-Adamantyl)ethylamine and 2-(Adamantan-2-yl)éthanamine .


Synthesis Analysis

The synthesis of N-aryl derivatives of adamantane-containing amines, including 2-(Adamantan-2-yl)ethanamine, has been achieved through the Chan–Lam reaction . This process involves reacting a number of adamantane-containing amines and diamines with p-tolylboronic acid under optimized conditions . The reactivity of the amines was found to strongly depend on their structure .


Molecular Structure Analysis

The molecular structure of 2-(Adamantan-2-yl)ethanamine is characterized by a molecular weight of 179.302 Da and a monoisotopic mass of 179.167404 Da . The InChI key for this compound is ZWTHERUIYKYPCR-UHFFFAOYSA-N .


Chemical Reactions Analysis

The Chan–Lam reaction conditions were optimized for the synthesis of N-aryl derivatives of adamantane-containing amines . A number of adamantane-containing amines and diamines with different steric hindrances at the primary amino groups were reacted with p-tolylboronic acid under the optimized conditions . The reactivity of the amines was found to strongly depend on their structure .


Physical And Chemical Properties Analysis

2-(Adamantan-2-yl)ethanamine has a molecular weight of 179.302 Da and a monoisotopic mass of 179.167404 Da . The hydrochloride form of this compound has a molecular weight of 215.77 .

Safety And Hazards

The safety information for 2-(Adamantan-2-yl)ethanamine hydrochloride indicates that it may be harmful if swallowed and may cause skin and eye irritation as well as respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The Chan–Lam reaction conditions were optimized for the synthesis of N-aryl derivatives of adamantane-containing amines . This suggests that future research could focus on further optimizing these conditions or exploring other potential applications of 2-(Adamantan-2-yl)ethanamine and similar compounds.

properties

IUPAC Name

2-(2-adamantyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N/c13-2-1-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-12H,1-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIDWRBNXQXUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30975212
Record name 2-(Adamantan-2-yl)ethan-1-amine
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Molecular Weight

179.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Adamantan-2-yl)ethanamine

CAS RN

59807-53-3, 59807-55-5
Record name Tricyclo[3.3.1.13,7]decane-2-ethanamine
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Record name Tricyclo(3.3.1.1(sup 3,7))decane-2-ethanamine
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Record name 2-(2-Adamantyl)ethanamine
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Record name 2-(Adamantan-2-yl)ethan-1-amine
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Record name 2-(adamantan-2-yl)ethan-1-amine hydrochloride
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Synthesis routes and methods

Procedure details

0.051 Mole of lithium aluminum hydride is dissolved in 200 ml. of anhydrous ethyl ether at 0° C, under nitrogen. 0.0571 Mole of adamant-2-yl acetonitrile in 100 ml. of anhydrous ethyl ether is added dropwise with stirring and the mixture is allowed to warm to room temperature and stirred for one hour. 10 Ml. of water is added dropwise and the mixture then filtered. The filtrate is dried over potassium hydroxide pellets and then filtered. The filtrate is distilled to remove the solvent affording 2-(adamant-2-yl)ethylamine.
Quantity
0.051 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
adamant-2-yl acetonitrile
Quantity
0.0571 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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